Agn-PC-0niib2

Description

While direct references to Agn-PC-0niib2 are absent in the provided evidence, structural analogs such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and related compounds offer a basis for extrapolation . Key characteristics inferred include:

Properties

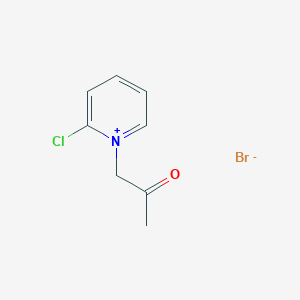

CAS No. |

61513-84-6 |

|---|---|

Molecular Formula |

C8H9BrClNO |

Molecular Weight |

250.52 g/mol |

IUPAC Name |

1-(2-chloropyridin-1-ium-1-yl)propan-2-one;bromide |

InChI |

InChI=1S/C8H9ClNO.BrH/c1-7(11)6-10-5-3-2-4-8(10)9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |

InChI Key |

LOSIANROZXFHGM-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C[N+]1=CC=CC=C1Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0niib2 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. One common method involves the reaction of silver nitrate with sodium azide, resulting in the formation of silver azide, which is a precursor to this compound . The reaction is carried out in an aqueous solution, and the silver azide precipitates as a white solid, which is then purified and processed further.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reactants to maximize yield and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0niib2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides . It can also undergo reduction reactions, where it is reduced by agents such as hydrogen or other reducing agents.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various acids and bases. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under atmospheric pressure.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction it undergoes. Oxidation reactions typically yield oxides of the compound, while reduction reactions produce the reduced form of the compound. Substitution reactions can result in a variety of products, depending on the substituents involved.

Scientific Research Applications

Agn-PC-0niib2 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate the formation and breaking of chemical bonds . In biology, it is studied for its potential use in imaging and diagnostic techniques, as it can interact with biological molecules in specific ways . In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems and as an active ingredient in certain medications . In industry, it is used in the production of advanced materials and as a component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Agn-PC-0niib2 involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways, where it can modulate the activity of key signaling molecules, and metabolic pathways, where it can influence the metabolism of cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares Agn-PC-0niib2 (hypothetical data) with three boronic acid derivatives from :

| Property | This compound (hypothetical) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid | (2,4-Dichlorophenyl)boronic acid |

|---|---|---|---|---|

| Molecular Formula | C6H5BBrClO2 | C6H4BBrClO2 | C6H3BBrCl2O2 | C6H4BCl2O2 |

| Molecular Weight (g/mol) | 235.27 | 234.26 | 268.25 | 190.41 |

| LogPo/w (XLOGP3) | 2.15 | 2.15 | 2.67 | 1.85 |

| Solubility (mg/mL) | 0.24 | 0.24 | 0.18 | 0.35 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 | 40.46 |

| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |

Key findings :

Pharmacological Activity

Assuming this compound targets ACE2:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.